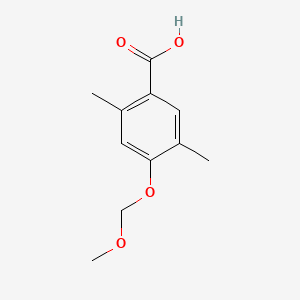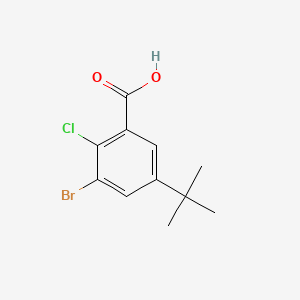
3-Bromo-5-(t-butyl)-2-chlorobenZoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(t-butyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(t-butyl)-2-chlorobenzoic acid typically involves the bromination and chlorination of a benzoic acid derivative. One common method is the bromination of 5-(t-butyl)-2-chlorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(t-butyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
3-Bromo-5-(t-butyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(t-butyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the tert-butyl group, contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chlorobenzoic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-(t-butyl)-2-chlorobenzoic acid:
3-Bromo-5-methyl-2-chlorobenzoic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.
Uniqueness
3-Bromo-5-(t-butyl)-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and tert-butyl group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H12BrClO2 |
|---|---|
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
3-bromo-5-tert-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)6-4-7(10(14)15)9(13)8(12)5-6/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
OGYAYSMYQVOHIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


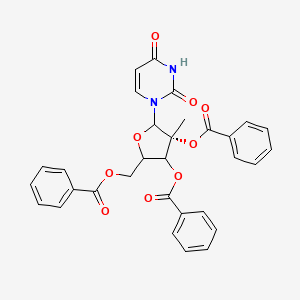

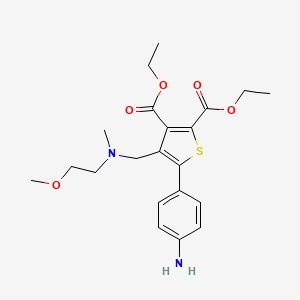
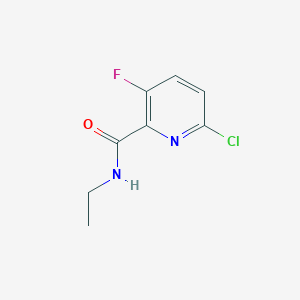


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
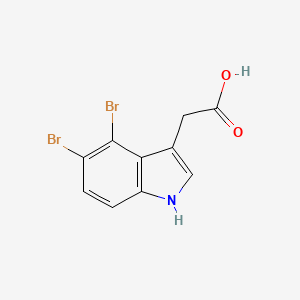
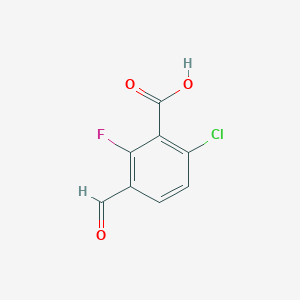


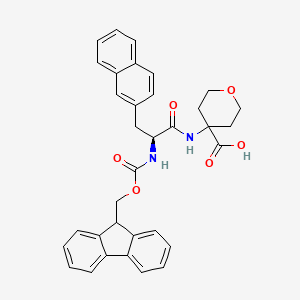
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)
